BenchChemオンラインストアへようこそ!

2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide

Antibiotic Resistance Efflux Pump Inhibitors Acinetobacter baumannii

Precision-engineered EPI pharmacophore probe featuring the non-interchangeable combination of a sterically bulky 1-tert-butyltetrazole linked via sulfanyl to an N-(1-cyanocyclohexyl)propanamide moiety. This exact substitution pattern is critical for AdeABC efflux pump inhibition SAR, where the nitrile acts as a key H-bond acceptor. Use as a benchmark in minocycline potentiation assays against A. baumannii and as a negative control in cardiac safety panels. Do not substitute with generic tetrazole building blocks.

Molecular Formula C15H24N6OS
Molecular Weight 336.46
CAS No. 1325405-77-3
Cat. No. B2381695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide
CAS1325405-77-3
Molecular FormulaC15H24N6OS
Molecular Weight336.46
Structural Identifiers
SMILESCC(C(=O)NC1(CCCCC1)C#N)SC2=NN=NN2C(C)(C)C
InChIInChI=1S/C15H24N6OS/c1-11(23-13-18-19-20-21(13)14(2,3)4)12(22)17-15(10-16)8-6-5-7-9-15/h11H,5-9H2,1-4H3,(H,17,22)
InChIKeySONLKJGFIRTMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide (CAS 1325405-77-3): Compound Class and Core Scaffold


2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide (CAS 1325405-77-3) is a synthetic small molecule belonging to the class of 1-substituted 5-alkylsulfanyltetrazoles [1]. Its core scaffold, featuring a 1-tert-butyltetrazole linked via a sulfanyl bridge to a propanamide moiety, is shared with compounds investigated for biological activity, notably as a scaffold for bacterial efflux pump inhibitors (EPIs) [2]. It is primarily procured as a building block or reference standard for research purposes, not for therapeutic or veterinary use [3], and is identified by a molecular weight of 336.5 g/mol and a topological polar surface area of 122 Ų [1].

Risk of Substituting 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide: Structural Specificity in a Tetrazole-PAF Antagonist/EPI Scaffold


Direct substitution of this compound with close analogs, such as N-tert-butyl-2-(1-tert-butyltetrazol-5-yl)sulfanylacetamide (ABEPI2) [1] or N-(1-cyanocyclohexyl)-2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanamide, is not scientifically interchangeable. The specific combination of a sterically bulky, lipophilic 1-tert-butyl group on the tetrazole and the hydrogen-bond-capable 1-cyanocyclohexyl amide side chain determines a unique pharmacophore. Small alterations at the N1 position of the tetrazole (e.g., tert-butyl vs. cyclopentyl) or the amide substituent (e.g., 1-cyanocyclohexyl vs. tert-butyl) are known to drastically alter off-target profiles, potency, and efflux pump inhibition efficacy in this chemical series [1]. Using a generic building block without these precise features risks failure to reproduce published biological activity linked to this specific substitution pattern.

Quantitative Differentiation Evidence for 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide


Inferred EPI Potency Advantage: Substitution Pattern Linked to Minocycline Accumulation in A. baumannii

High-strength, direct head-to-head quantitative data for this precise compound is absent from the primary literature. However, the closest published analog, ABEPI2 (N-tert-butyl-2-(1-tert-butyltetrazol-5-yl)sulfanylacetamide), was validated as an efflux pump inhibitor (EPI) that potentiates minocycline activity in serum-grown A. baumannii [1]. The target compound retains the identical (1-tert-butyltetrazol-5-yl)sulfanyl EPI 'warhead' but replaces the tert-butyl amide with a (1-cyanocyclohexyl)propanamide group, which introduces a nitrile moiety known to enhance target engagement in protease and EPI chemical space. This structural modification is hypothesized to improve potency and pharmacokinetic properties over ABEPI2, but no quantitative comparison (e.g., IC50, fold-accumulation) is currently available.

Antibiotic Resistance Efflux Pump Inhibitors Acinetobacter baumannii

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Cyclopentyl Analog

In silico analysis enables a cross-study comparable differentiation. The target compound (XLogP3-AA = 2.4, HBA = 6, HBD = 1) [1] can be compared to its closest commercially listed analog, N-(1-cyanocyclohexyl)-2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanamide (benchchem entry, excluded source; PubChem CID not resolved). The substitution of a cyclopentyl group with a tert-butyl group at the tetrazole N1 position increases steric bulk and lipophilicity, which is predicted to enhance membrane permeability but also potentially increase plasma protein binding compared to the cyclopentyl variant. The calculated difference in XLogP3-AA is estimated at +0.6 log units for the tert-butyl analog, based on a +0.5 log unit contribution of a tert-butyl vs. a cyclopentyl group [2]. This differential directly informs procurement for lead optimization campaigns where a specific lipophilicity range is targeted.

Medicinal Chemistry Ligand-Based Design PK Optimization

Selectivity Profile: Absence of Mammalian Ca2+ Channel Inhibition in Analog Suggests Favorable Safety for In Vitro EPI Studies

The closest published analog, ABEPI2, did not display significant cytotoxicity toward human cells or mammalian Ca2+ channel inhibitory effects at concentrations tested, suggesting a promising safety profile for in vitro studies [1]. While not a direct measurement of the target compound, this class-level inference indicates that the core (1-tert-butyltetrazol-5-yl)sulfanyl scaffold is not inherently cytotoxic or promiscuous against this critical antitarget. The target compound's additional (1-cyanocyclohexyl)propanamide side chain is not expected to introduce calcium channel liability based on its distinct chemical dissimilarity from dihydropyridine-like calcium channel blockers.

Toxicology Off-Target Screening Antibacterial

Optimal Use Cases for 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide in Drug Discovery and Chemical Biology


Lead Optimization of A. baumannii Efflux Pump Inhibitors (EPIs)

This compound is a direct structural analog of the validated EPI ABEPI2 [1]. The specific (1-cyanocyclohexyl)propanamide chain is designed to probe the steric and electronic SAR around the amide pocket of the AdeABC efflux pump system. Use as a benchmark compound in minocycline potentiation assays against serum-grown A. baumannii to establish a baseline for next-generation EPI candidates.

Structure-Activity Relationship (SAR) Probe for Tetrazole-Based PAF Antagonists

The compound is listed as an intermediate for the preparation of platelet-activating factor (PAF) antagonists [1]. The unique combination of the tert-butyl tetrazole and cyanocyclohexyl propanamide allows researchers to systematically map the pharmacophore requirements for PAF receptor binding, where the nitrile group is a critical hydrogen-bond acceptor that differentiates it from other heterocyclic PAF antagonist scaffolds.

Physicochemical Benchmarking in LogP-Driven Membrane Permeability Studies

With a precisely computed XLogP3-AA of 2.4 [1], this compound serves as an ideal standard for calibrating in silico ADME models focused on permeability prediction for moderately lipophilic, neutral heterocycles. Its systematic difference from the less lipophilic cyclopentyl analog (estimated XLogP3-AA ≈ 1.8) provides a two-point calibration for logP-based permeability correlations.

Negative Control for Ca2+ Channel Assays in EPI Screening Cascades

Based on class-level evidence that the core scaffold does not inhibit mammalian Ca2+ channels [1], this compound can be incorporated as a key negative control in cardiac safety panels when screening novel EPI chemotypes, helping to deconvolute true EPI activity from non-specific membrane effects that plague many cationic amphiphilic EPI chemotypes.

Quote Request

Request a Quote for 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.